molecular formula C6H12O7 B1199995 2-Carboxy-D-arabinitol

2-Carboxy-D-arabinitol

Cat. No. B1199995
M. Wt: 196.16 g/mol
InChI Key: XONDRGRALZTVKD-ZMIZWQJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-carboxy-D-arabinitol is the 2-carboxy derivative of D-arabinitol. It derives from a D-arabinitol. It is a conjugate acid of a 2-carboxylato-D-arabinitol(1-).

Scientific Research Applications

Enzymatic Properties and Reactions

  • 2-Carboxy-D-arabinitol is involved in the enzymatic process of ribulose 1,5-bisphosphate carboxylase/oxygenase. An enzyme from French bean leaves was identified to hydrolyze 2-carboxy-D-arabinitol 1-phosphate, revealing its role in plant metabolic processes (Kingston-Smith et al., 1992).
  • The compound acts as a transition-state analogue in the interaction with ribulosebisphosphate carboxylase/oxygenase, exhibiting competitive inhibition, indicating its significance in enzyme regulation and metabolic pathways (Pierce et al., 1980).

Synthesis and Purification

  • The synthesis and purification of 2'-carboxy-D-arabinitol 1-phosphate, a natural inhibitor of ribulose 1,5-bisphosphate carboxylase, were investigated, providing insights into the production and isolation of this biochemically significant compound (Gutteridge et al., 1989).

Inhibition Properties

  • 2-Carboxy-D-arabinitol exhibits strong inhibition properties on ribulose 1,5-bisphosphate carboxylase/oxygenase, acting as a potent inhibitor, which is crucial for understanding its regulatory role in enzymatic activities (Schloss, 1988).

Role in Photosynthesis

  • The compound is synthesized in plants and plays a role in the photosynthetic process. Studies in French bean Phaseolus vulgaris showed incorporation of carbon from photosynthetic products into 2-carboxyarabinitol-1-phosphate (Andralojc et al., 1994).

Phosphotransferase Activity

  • Research on Phaseolus vulgaris leaves indicated that 2-carboxy-D-arabinitol 1-phosphate can be involved in phosphate exchange reactions, highlighting its role in plant biochemistry (Andralojc et al., 1996).

Diagnostic Applications

  • D-Arabinitol, a related compound, has been studied as a metabolite in serum for diagnostic purposes, especially in invasive candidiasis, showing the potential medical applications of compounds related to 2-Carboxy-D-arabinitol (Bernard et al., 1981; Roboz et al., 1980).

Rubisco Regulation

  • 2-carboxy-D-arabinitol-1-phosphate's binding to Rubisco is influenced by SO42− ions, suggesting a regulatory mechanism for Rubisco activity in plants (Parry et al., 1997).

Biochemical Analysis

  • Advanced biochemical studies, such as x-ray studies, have been conducted on complexes involving 2-C-carboxy-D-arabinitol and enzymes like ribulose 1,5-bisphosphate carboxylase/oxygenase (Andersson et al., 1983).

Medical Diagnostics

  • D-Arabinitol is a significant marker in the diagnosis of invasive candidiasis, showcasing the importance of arabinitol derivatives in medical diagnostics (Christensson et al., 1999).

Metabolic Inhibitor Properties

  • 2-Carboxy-d-arabinitol acts as an inhibitor for ribulose 1,5-bisphosphate carboxylase/oxygenase, revealing its role as a metabolic inhibitor in plants (Servaites, 1990).

properties

Product Name

2-Carboxy-D-arabinitol

Molecular Formula

C6H12O7

Molecular Weight

196.16 g/mol

IUPAC Name

(2R,3R,4R)-2,3,4,5-tetrahydroxy-2-(hydroxymethyl)pentanoic acid

InChI

InChI=1S/C6H12O7/c7-1-3(9)4(10)6(13,2-8)5(11)12/h3-4,7-10,13H,1-2H2,(H,11,12)/t3-,4-,6-/m1/s1

InChI Key

XONDRGRALZTVKD-ZMIZWQJLSA-N

Isomeric SMILES

C([C@H]([C@H]([C@](CO)(C(=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(CO)(C(=O)O)O)O)O)O

synonyms

2-carboxy-D-arabinitol
2-carboxyarabinitol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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